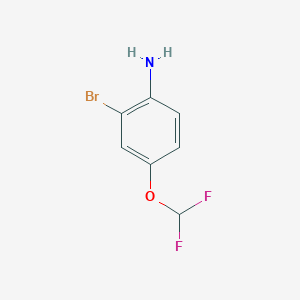

2-Bromo-4-(difluoromethoxy)aniline

Overview

Description

2-Bromo-4-(difluoromethoxy)aniline is a chemical compound with the empirical formula C7H6BrF2NO . It has a molecular weight of 238.03 . The compound is typically stored at 4°C .

Synthesis Analysis

The synthesis of 2-Bromo-4-(difluoromethoxy)aniline can be achieved through bromination . In a typical procedure, 4-difluoromethoxyaniline is reacted with N-bromosuccinimide (NBS) in dichloromethane .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(difluoromethoxy)aniline can be represented by the SMILES stringNc1ccc(Br)cc1OC(F)F . The InChI key for this compound is DXSGAWDYWNGHGR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Bromo-4-(difluoromethoxy)aniline is a liquid at room temperature . It has a predicted boiling point of 260.2±35.0 °C and a predicted density of 1.662±0.06 g/cm3 .Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of 2-Bromo-4-(difluoromethoxy)aniline primarily involve its use in organic synthesis and structural analysis. For instance, the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s have been achieved, highlighting the compound's potential in forming structures conducive to helical formations and redox properties (Ito et al., 2002). Moreover, Ru(bpy)3Cl2 has been identified as a photocatalyst for the fluoroalkylation of anilines, including 2-Bromo-4-(difluoromethoxy)aniline, presenting a facile route to 2-Bromo-1,1,2,2-tetrafluoroethyl arenes, which are key intermediates in the synthesis of functional molecules (Kong et al., 2017).

Vibrational and Theoretical Analysis

The compound has also been subject to vibrational and theoretical analysis, as seen in studies focusing on similar brominated anilines. For example, 2-bromo-4-methylaniline underwent FTIR and FTRaman spectroscopic investigation, providing insights into the molecular geometry and vibrational frequencies, which are crucial for understanding the fundamental properties of 2-Bromo-4-(difluoromethoxy)aniline and its derivatives (Ramalingam et al., 2010).

Synthesis of Derivatives

Furthermore, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline has been documented, showcasing an improved synthesis process for important agrochemical intermediates derived from 2-Bromo-4-(difluoromethoxy)aniline (Ding, 2011).

Potential for NLO Materials

Additionally, the potential use of 2-Bromo-4-(difluoromethoxy)aniline derivatives in non-linear optical (NLO) materials has been explored, particularly in the context of their vibrational analysis and theoretical computations to understand the effects of substituent positions and hyperconjugation interactions on their structures and properties (Revathi et al., 2017).

Safety and Hazards

This compound is considered hazardous. It is advised to avoid contact with skin and eyes, and not to breathe in dust or mist/vapors/spray . The compound is incompatible with strong oxidizing agents . The safety information pictograms associated with this compound are GHS07 . The hazard statements are H302, H315, H319, H335 .

properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIJRQYZGRRNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(difluoromethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

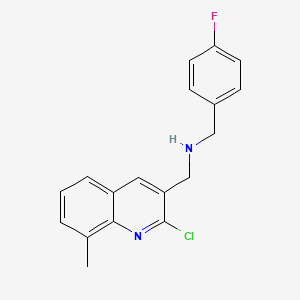

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

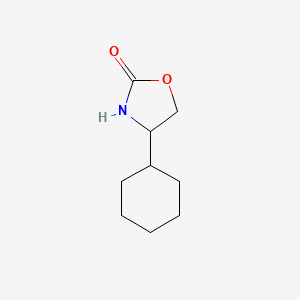

![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)